molecular formula C8H13ClN2O2 B1431136 1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1426290-75-6

1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1431136
CAS No.: 1426290-75-6
M. Wt: 204.65 g/mol
InChI Key: OQOXVNWGMUPEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a cyanomethyl group and a carboxylic acid group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Cyanomethyl Group: This step often involves the reaction of the piperidine derivative with a cyanomethylating agent, such as cyanomethyl chloride, under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or carboxylic acid groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The cyanomethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-4-carboxylic acid: Lacks the cyanomethyl group, making it less versatile in certain synthetic applications.

    1-Methylpiperidine-4-carboxylic acid:

    Piperidine-4-carboxamide: Features an amide group instead of a carboxylic acid group, altering its chemical properties and biological activity.

Uniqueness

1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride is unique due to the presence of both a cyanomethyl group and a carboxylic acid group, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate for the synthesis of a wide range of chemical entities.

Biological Activity

1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring, a cyanomethyl group, and a carboxylic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential applications as an intermediate in the synthesis of various bioactive molecules. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C8H12ClN3O2
  • Molecular Weight : 203.65 g/mol
  • CAS Number : 1426290-75-6

The compound's structure allows for multiple interactions with biological targets, making it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of both the cyanomethyl and carboxylic acid groups enables the compound to participate in hydrogen bonding and electrostatic interactions. These interactions can enhance binding affinity and specificity towards enzymes or receptors involved in various physiological processes.

Biological Activity

This compound has shown potential in several areas:

  • Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceutical compounds targeting the central nervous system (CNS). Its structural features facilitate the design of new drugs with improved efficacy and selectivity.
  • Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes, potentially modulating their activity. For example, its structural similarity to known enzyme inhibitors suggests it may be effective against certain targets within metabolic pathways.
  • Receptor Ligands : The compound's ability to form stable interactions with receptors makes it a candidate for developing ligands that can selectively bind to biological receptors, influencing signaling pathways.

Case Studies

  • Synthesis and Evaluation : A study demonstrated the synthesis of various piperidine derivatives, including this compound, which were evaluated for their biological activities. The synthesized compounds exhibited varying degrees of activity against specific enzyme targets, indicating potential therapeutic applications .
  • In Vivo Models : Another study explored the pharmacological effects of piperidine derivatives in animal models. Results showed that certain derivatives displayed significant CNS activity, suggesting that this compound could be further investigated for neuropharmacological applications .

Comparative Analysis with Similar Compounds

CompoundKey FeaturesBiological Activity
Piperidine-4-carboxylic acidLacks cyanomethyl groupModerate enzyme inhibition
1-Methylpiperidine-4-carboxylic acidContains methyl groupLower binding affinity
This compoundContains both cyanomethyl and carboxylic acid groupsHigh binding affinity and specificity

Properties

IUPAC Name

1-(cyanomethyl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c9-3-6-10-4-1-7(2-5-10)8(11)12;/h7H,1-2,4-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOXVNWGMUPEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 2
1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 4
1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 6
1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.